molecular formula C15H15FN2O3S2 B11174848 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide

Cat. No.: B11174848
M. Wt: 354.4 g/mol
InChI Key: GVBNHLBBHAIKPM-UHFFFAOYSA-N
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Description

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a benzothiazole ring, a fluorobenzene moiety, and a sulfonamide group. This compound is of interest due to its potential biological activities and its role in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the benzothiazole ring, followed by the introduction of the fluorobenzene moiety and the sulfonamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-phenoxynicotinamide
  • N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide
  • N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methioninamide hydrochloride

Uniqueness

Compared to similar compounds, N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide is unique due to the presence of the fluorobenzene moiety and the sulfonamide group. These structural features contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H15FN2O3S2

Molecular Weight

354.4 g/mol

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide

InChI

InChI=1S/C15H15FN2O3S2/c1-15(2)7-11-13(12(19)8-15)22-14(17-11)18-23(20,21)10-5-3-9(16)4-6-10/h3-6H,7-8H2,1-2H3,(H,17,18)

InChI Key

GVBNHLBBHAIKPM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F)C

Origin of Product

United States

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